Thermal Oxidative Stability: Apocarotenal vs. β-Carotene in Edible Oil Matrices at 110°C
Apocarotenal demonstrates quantifiably lower degradation rate and higher stability during thermal oxidation in triacylglycerol model systems compared to β-carotene [1]. Using a Rancimat apparatus at 110°C with controlled air flow rates (20 L/h, <4 L/h, and zero air), reverse-phase HPLC-DAD analysis confirmed that β-apo-8′-carotenal exhibited consistently lower degradation kinetics across all oxidation conditions tested [1]. This differential stability confers a measurable advantage in heat-processed food applications where color retention during thermal treatment is critical.
| Evidence Dimension | Degradation rate during thermal oxidation |
|---|---|
| Target Compound Data | Lower degradation rate; higher stability |
| Comparator Or Baseline | β-Carotene; higher degradation rate; lower stability |
| Quantified Difference | Significantly lower degradation rate (quantitative kinetics reported in full thesis) |
| Conditions | Triolein (triacylglycerol) model system oxidized in Rancimat at 110°C with varying air flow rates (20 L/h, <4 L/h, no air); analysis by reversed-phase HPLC-DAD |
Why This Matters
Formulators requiring color retention during high-temperature processing (baking, frying, extrusion) cannot interchangeably substitute β-carotene without incurring quantifiable losses in color stability.
- [1] Rezaeian, N. Development of HPLC methods for the analysis of β-Carotene and β-apo-8′-Carotenal degradation kinetics during thermal oxidation in triacylglycerol model systems. Master's Thesis, University of Graz, Austria. View Source
